Clazamycin B

Description

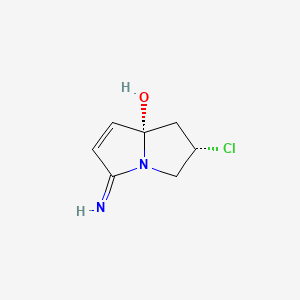

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,8S)-2-chloro-5-imino-2,3-dihydro-1H-pyrrolizin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c8-5-3-7(11)2-1-6(9)10(7)4-5/h1-2,5,9,11H,3-4H2/t5-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCHIDKMDZZKBR-CAHLUQPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN2C1(C=CC2=N)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN2[C@]1(C=CC2=N)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00992431 | |

| Record name | 2-Chloro-5-imino-2,3-dihydro-1H-pyrrolizin-7a(5H)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00992431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71774-49-7 | |

| Record name | Clazamycin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071774497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-5-imino-2,3-dihydro-1H-pyrrolizin-7a(5H)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00992431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Perspectives on Clazamycin B Research

Initial Isolation and Characterization Studies of Clazamycin B

The journey of this compound began with its isolation and subsequent detailed studies to understand its chemical nature and biological properties.

Isolation from Streptomyces Species

This compound, along with its epimer Clazamycin A, was isolated from cultures of Streptomyces species. chemfaces.commdpi.com Streptomyces are a genus of filamentous bacteria well-known for their prolific production of a wide array of secondary metabolites, including many antibiotics. nih.govnih.gov The isolation of clazamycins from Streptomyces highlights the importance of this genus as a source for discovering bioactive compounds. Early reports indicate isolation from Streptomyces puniceus subsp. doliceus and Streptomyces sp. MF990-BF4 cultures. mdpi.comresearchgate.netsemanticscholar.org

Early Reports and Identification of this compound as "Antibiotic 354"

Prior to being formally named this compound, the compound was referred to as "antibiotic 354". uni.lunih.govmdpi-res.com Early reports, dating back to 1977, described "antibiotic 354" as a fermentation product of Streptomyces puniceus subsp. doliceus. researchgate.net Spectroscopic characterization, including 1H NMR data, was provided for antibiotic 354 in these initial studies, although a full structure was not yet determined. researchgate.net In 1980, it was reported that antibiotic 354 was equivalent to this compound. researchgate.netnih.govmdpi-res.comresearchgate.net this compound was described in 1979 by a group at The Institute of Microbial Chemistry in Tokyo as one of two 7a-hydroxylated iminopyrrolizinones. researchgate.netresearchgate.net

Clazamycin A and B are related as 7a-epimers and can interconvert in aqueous solution, establishing a pH-dependent equilibrium ratio between the two forms. researchgate.netresearchgate.net

Contextualization of this compound Discovery within Antibiotic Research History

The discovery of this compound occurred within a rich historical context of antibiotic research. The mid-20th century, often referred to as the "Golden Age of Antibiotics" (roughly the 1940s to the mid-1960s), saw a rapid discovery of many new antibiotics, largely from natural sources like soil-dwelling bacteria and fungi, including Streptomyces. ourworldindata.orgourworldindata.org This era was marked by intense screening efforts to find compounds with antimicrobial activity. ourworldindata.orgnih.gov

Biosynthetic Investigations of Clazamycin B

Elucidation of Pyrrolizidine (B1209537) Alkaloid Biosynthetic Pathways in Microorganisms

Microbial pyrrolizidine alkaloids are synthesized by microorganisms such as Streptomyces species nih.gov. The biosynthetic pathways for these bacterial compounds differ significantly from those found in plants nih.govresearchgate.net. Recent studies have begun to shed light on the enzymatic machinery involved.

Role of Nonribosomal Peptide Synthetases (NRPS) in Pyrrolizidine Biosynthesis

Nonribosomal peptide synthetases (NRPSs) are large multi-domain enzyme complexes responsible for synthesizing a wide array of secondary metabolites, including some bacterial pyrrolizidine alkaloids nih.govresearchgate.net. In bacterial pyrrolizidine biosynthesis, bimodular NRPS enzymes are often involved in the initial steps, leading to the formation of bicyclic indolizidine intermediates nih.govrsc.org. For example, in the biosynthesis of legonmycins, which are structurally related to clazamycins, two NRPSs, LgnB and LgnD, play a role nih.govrsc.org. These NRPSs, with specific domain arrangements, work in coordination with other enzymes to assemble the core structure nih.gov.

Involvement of Baeyer-Villiger Monooxygenases in Pyrrolizidine Biosynthesis

Baeyer-Villiger monooxygenases (BVMOs) are flavin-dependent enzymes that catalyze the insertion of an oxygen atom adjacent to a carbonyl group nih.govresearchgate.net. These enzymes play a crucial role in modifying the bicyclic indolizidine intermediates produced by NRPSs in bacterial pyrrolizidine biosynthesis nih.govrsc.org. Specifically, BVMOs catalyze a Baeyer-Villiger ring expansion, converting the [5+6] indolizidine structures into [5+7] 1,3-oxazepine carbamate (B1207046) intermediates nih.govrsc.org. The BVMO LgnC has been characterized for its role in the biosynthesis of legonmycins, demonstrating its function in converting intermediates into pyrrolizidines through a unique mechanism nih.govnih.gov.

Comparative Biosynthetic Studies with Related Bacterial Pyrrolizidines (e.g., Legonmycins)

Clazamycin B shares structural similarities with other bacterial pyrrolizidines like legonmycins nih.govnih.govrsc.org. Comparative biosynthetic studies with compounds like legonmycins have provided insights into the potential pathway for this compound. The biosynthesis of legonmycins, for instance, involves four enzymes, LgnA-D, including two NRPSs (LgnB and LgnD) and a BVMO (LgnC) nih.govrsc.org. The C(2) methyl group in legonmycins originates from threonine beilstein-journals.org. While clazamycins are not classified as vinylogous ureas due to the absence of a C(1) carbonyl group, their structural relationship to bohemamine, a vinylogous urea (B33335) type, suggests potential parallels in their biosynthetic origins beilstein-journals.org. The C7a hydroxylation present in both clazamycins and legonmycins is a notable feature, and while enzymatic hydroxylation might be stereoselective, the C7a center is known to be configurationally unstable in aqueous solution, leading to racemization rsc.orgbeilstein-journals.org.

Strategies for Biosynthetic Pathway Engineering for this compound Analogue Production

Understanding the biosynthetic pathway of this compound and related bacterial pyrrolizidines opens avenues for biosynthetic pathway engineering to produce analogues. By identifying the genes and enzymes involved, researchers can potentially manipulate these pathways in host microorganisms, such as Streptomyces, to produce novel clazamycin derivatives nih.govresearchgate.netplos.org. Strategies could involve modifying the NRPS modules to incorporate different amino acid precursors, altering the activity or substrate specificity of tailoring enzymes like BVMOs, or introducing genes from other biosynthetic pathways biorxiv.orgmdpi.com. While specific engineered pathways for this compound analogues are not extensively detailed in the provided search results, the success in elucidating and manipulating pathways for other natural products, such as bohemamines and kanamycin, suggests the feasibility of such approaches for this compound researchgate.netplos.orgchemrxiv.org.

Chemical Synthesis Approaches for Clazamycin B

Total Synthesis Strategies for Clazamycin B

While the provided search results discuss the synthesis of related pyrrolizidine (B1209537) alkaloids and C(7a)-hydroxylated bacterial pyrrolizidines like legonmycins A and B, a specific detailed total synthesis strategy solely for this compound was not explicitly found in the provided snippets. However, the synthesis of this compound has been reported, and its equivalence to antibiotic 354 was established in 1980. researchgate.netbeilstein-journals.org The clazamycins were first described in 1979. researchgate.net

Synthetic Methodologies for the Pyrrolizidine Core Structure

The pyrrolizidine core, a bicyclic system of two fused five-membered rings with a bridgehead nitrogen, is a common structural motif in many natural products. nih.gov Several synthetic methodologies have been developed for its construction. General methods for synthesizing pyrrolidine-containing compounds, which can serve as precursors to the pyrrolizidine core, include reductive amination of 1,4-dicarbonyl compounds with ammonia (B1221849) or primary amines followed by reduction, cyclization of amino alcohols or amino ketones under acidic or basic conditions, and the Mannich reaction followed by cyclization and reduction. researchgate.net

Other approaches to constructing the pyrrolizidine nucleus involve ring-closing metathesis (RCM) of a diene, followed by syn-dihydroxylation of the resulting 2,5-dihydropyrrole product and subsequent ring closure. uow.edu.au This strategy has been successfully applied in model studies for the synthesis of the pyrrolizidine core structure. uow.edu.au Another approach involves intramolecular condensation to form an imine, followed by reduction. nih.govscispace.com However, this method can be challenging, with attempts using various conditions sometimes failing to yield the desired product. nih.govscispace.com Novel methodologies utilizing Ellman sulfinimine technology have also been employed for the enantiopure construction of azacines, which can be applied to the synthesis of the pyrrolizidine core. nih.govscispace.com

Data on various approaches to the pyrrolizidine core:

| Synthetic Method | Key Steps | Outcome/Application | Source |

| Reductive Amination | Condensation of 1,4-dicarbonyl with amine, followed by reduction | General method for pyrrolidine (B122466) rings | researchgate.net |

| Cyclization of Amino Alcohols/Ketones | Cyclization under acidic or basic conditions | Formation of pyrrolidine rings | researchgate.net |

| Mannich Reaction | Mannich reaction, followed by cyclization and reduction | Formation of pyrrolidine rings | researchgate.net |

| Ring-Closing Metathesis (RCM) | RCM of diene, syn-dihydroxylation, ring closure | Pyrrolizidine nucleus synthesis | uow.edu.au |

| Intramolecular Imine Formation/Reduction | Condensation to imine, followed by reduction | Attempted pyrrolizidine core formation (can be challenging) | nih.govscispace.com |

| Ellman Sulfinimine Technology | Utilized for enantiopure azacine construction | Applied to pyrrolizidine core synthesis | nih.govscispace.com |

Development of Synthetic Routes for C(7a)-Hydroxylated Pyrrolizidines

The presence of a hydroxyl group at the C(7a) position is a defining feature of this compound and other bacterial pyrrolizidines like legonmycins A and B. researchgate.netox.ac.ukresearchgate.netnih.gov Synthetic routes towards these structures often focus on introducing this functionality. A one-flask, two-step procedure has been developed for the synthesis of legonmycins A and B starting from a 3-amino-5,6,7,7a-tetrahydro-1H-pyrrolizin-1-one derivative. researchgate.netox.ac.uknih.gov This procedure involves N,O-diacylation followed by selective oxidative hydrolysis of an intermediate bicyclic pyrrole. researchgate.netox.ac.uknih.gov This key step establishes a precedent for the synthesis of related C(7a)-hydroxylated pyrrolizidines. researchgate.netox.ac.uknih.gov The synthesis of legonmycins A and B demonstrates that diacylation of pyrrolizinone derivatives can be combined with electrophilic activation and hydrolysis of electron-rich pyrroles to achieve N-acylation/C(7a) hydroxylation. beilstein-journals.org This transformation is central to a concise synthesis of legonmycins A and B. beilstein-journals.org

Synthesis of Related Pyrrolizidine Structures and Analogues

The synthesis of a wide variety of related pyrrolizidine structures and analogues has been explored, contributing to the understanding of their chemical properties and potential biological activities. These include polyhydroxylated pyrrolizidine alkaloids like australine (B55042) and its epimers, macrocyclic diesters of pyrrolizidine diols, and various pyrrolizinone derivatives. researchgate.netbeilstein-journals.orgresearchgate.netuow.edu.aupsu.edugla.ac.ukrsc.orgcore.ac.ukresearchgate.netsioc-journal.cn

Approaches to these related structures include:

Asymmetric synthesis of polyhydroxylated pyrrolizidine alkaloids, often involving key steps like aminolysis, RCM, and syn-dihydroxylation. uow.edu.au

Synthesis of unnatural pyrrolizidine alkaloids, such as (-)-7-espiaustraline and (+)-1,7-diepiaustraline. uow.edu.au

Synthesis of macrocyclic diesters of pyrrolizidine bases like (+)-heliotridine and synthanecine A, utilizing methods such as lactonisation via pyridine-2-thiol (B7724439) esters or intramolecular nucleophilic substitution. psu.edugla.ac.ukrsc.org

Preparation of novel necine base analogues via 1,3-dipolar cycloadditions. core.ac.uk

Synthesis of pyrrolizinone derivatives with various substituents. researchgate.net

Development of synthetic routes to specific alkaloids like cremastrine, featuring novel methodologies for constructing the pyrrolizidine core. nih.govscispace.comresearchgate.net

Synthesis of bacterial pyrrolizidines beyond clazamycins, such as legonmycins A and B and jenamidines. researchgate.netbeilstein-journals.orgox.ac.uknih.gov

These synthetic efforts highlight the diverse strategies employed to access the pyrrolizidine scaffold and its functionalized derivatives, providing valuable insights for the synthesis of complex molecules like this compound.

Mechanistic Research of Clazamycin B S Biological Activity

Investigations into Clazamycin B's Molecular Mechanisms of Action

Mechanistic studies on clazamycin, which exists in aqueous solutions as a mixture of two epimers, clazamycin A and this compound, have revealed key insights into its cellular targets wikipedia.org.

Studies on DNA Replication Inhibition

Research indicates that clazamycin can inhibit DNA replication. Mechanistic studies performed by Hori et al. specifically revealed inhibition in DNA replication by clazamycin in Escherichia coli wikipedia.orguni.lu. Inhibition of DNA replication is a known mechanism of action for some pyrrolizine-based derivatives wikipedia.orgwikidata.org.

Research on Cytoplasmic Membrane Transport Modulation

Clazamycin has also been shown to affect cytoplasmic membrane transport. Mechanistic studies by Hori et al. demonstrated inhibition of cytoplasmic membrane transport of some nutrients by clazamycin in Escherichia coli wikipedia.orguni.lu. Alteration of the permeability of the cytoplasmic membrane in cancer cells is a reported mechanism for some pyrrolizine-based derivatives wikipedia.orgwikidata.org.

Analysis of Cell Membrane Permeability Alterations

Studies suggest that clazamycin's effects may involve alterations in cell membrane permeability. Research on L1210-inoculated mice indicated that the effect of clazamycin could be due to its effect on the cell membrane wikipedia.org. Alteration of the permeability of the cytoplasmic membrane is recognized as a mechanism of action for certain pyrrolizine-based derivatives wikipedia.orgwikidata.org.

Comparative Mechanistic Studies with Other Pyrrolizidine (B1209537) Alkaloids

Comparative mechanistic studies with other pyrrolizidine alkaloids and related compounds provide broader context for understanding the biological activities of this compound. The cytotoxicity of pyrrolizines has been attributed to various mechanisms, including DNA alkylation, COX inhibition, and alteration of cytoplasmic membrane permeability wikipedia.org.

DNA Alkylation Mechanisms

DNA alkylation is a mechanism of action observed in some pyrrolizine-based derivatives wikipedia.orgwikidata.org. This process involves the attachment of alkyl groups to DNA, which can lead to DNA damage mims.com. Some carcinogenic pyrrolizidine alkaloids are thought to induce tumors via a genotoxic mechanism mediated by DNA adduct formation fishersci.nl. DNA alkylation damage can occur at different sites on DNA bases wikidata.orgciteab.com. Mitomycin C, a compound with a pyrrolizine core, is an alkylating agent that targets DNA wikipedia.orgfishersci.ca.

Inhibition of Key Cellular Enzymes and Kinases (e.g., COX, rRNA, Rac1 Kinase, Thioredoxin Reductase, Oncogenic Kinases)

This compound is a pyrrolizidine alkaloid antibiotic. jst.go.jpresearchgate.net It is structurally related to clazamycin A, and the two epimers can interconvert in aqueous solution depending on pH. researchgate.net While information specifically detailing the structural basis of this compound's interactions with biological targets is limited in the provided search results, insights can be drawn from its classification as an antibiotic and its structural relationship to other compounds with known mechanisms.

This compound has been identified as an antibiotic. capes.gov.brmedkoo.com Antibiotics exert their effects through various mechanisms, often involving interactions with essential bacterial components like the ribosome or enzymes involved in cell wall synthesis or DNA replication. weizmann.ac.iljst.go.jp

Some antibiotics, such as macrolides, lincosamides (which include clindamycin (B1669177), structurally distinct from clazamycin but also a ribosomal inhibitor), and streptogramin B, target the bacterial ribosome, specifically the 50S ribosomal subunit, to inhibit protein synthesis. nih.govnih.govresearchgate.net These antibiotics can bind to the peptidyl transferase center or block the nascent peptide exit tunnel, thereby impeding translation. weizmann.ac.ilnih.govmdpi.com Structural studies, including X-ray crystallography, have been instrumental in understanding how these antibiotics bind to ribosomal RNA and the specific nucleotides involved in these interactions. weizmann.ac.ilresearchgate.netresearchgate.net For instance, clindamycin is known to bind to the 50S ribosomal subunit and inhibit early peptide chain elongation. researchgate.netnih.gov Its interaction with 23S rRNA involves an extensive hydrogen bond network, with specific nucleotides like A2058 and A2059 being crucial for binding. researchgate.netresearchgate.net

Another potential area of interaction for antibiotics is with enzymes involved in bacterial cell wall synthesis, such as peptidoglycan glycosyltransferases. rcsb.org Crystal structures of these enzymes in complex with inhibitors like moenomycin A have provided insights into the binding sites and interactions critical for their activity. rcsb.org

Given that this compound is an antibiotic, its biological activity likely stems from specific structural interactions with a bacterial target. While the precise target and the detailed structural basis of interaction for this compound are not explicitly detailed in the provided snippets, its classification suggests it interferes with a vital bacterial process. Further research, potentially employing techniques like X-ray crystallography of this compound in complex with its target, would be necessary to fully elucidate the structural basis of its biological activity. chemistry-chemists.comnih.govrcsb.org

Derivatization and Analogues Research of Clazamycin B

Synthetic Approaches to Clazamycin B Analogues

Synthetic efforts towards this compound and its analogues are part of broader research into pyrrolizidine (B1209537) alkaloids. Various strategic approaches exist for synthesizing the azabicyclic skeleton characteristic of these compounds. These include hydrogenation of heteroaromatic compounds, condensation reactions, cycloaddition reactions, sigmatropic shifts and rearrangements, transition metal-mediated cyclizations (including ring-closing alkene metathesis), and radical processes. researchgate.net

Specific synthetic routes have been developed for related C(7a)-hydroxylated pyrrolizidines, providing precedents for the synthesis of this compound analogues. researchgate.net For instance, a one-flask, two-step procedure starting from 3-amino-2-methyl-5,6,7,7a-tetrahydro-1H-pyrrolizin-1-one has been reported for the synthesis of legonmycins A and B, which are structurally related to clazamycins. researchgate.net This method involves N,O-diacylation followed by selective oxidative hydrolysis of an intermediate bicyclic pyrrole. researchgate.net

The synthesis of analogues often involves modifying specific parts of the this compound structure, such as the pyrrolizidine core or the substituents. For example, studies on other antibiotic classes like clindamycin (B1669177) and chloramphenicol (B1208) have explored replacing portions of the molecule or tethering different chemical groups to the core structure to generate analogues with altered properties. nih.govnih.govsemanticscholar.org These approaches provide insights into potential strategies for designing this compound analogues.

Chemical Derivatization Strategies for Structural Modification and Functional Studies

Chemical derivatization of this compound allows for structural modifications that can be used to study its function, improve its properties, or attach it to other molecules. While specific detailed derivatization strategies solely focused on this compound are not extensively detailed in the provided search results, general approaches used for similar natural products and antibiotics are relevant.

Derivatization can involve modifying hydroxyl groups, amine functionalities, or the imine moiety present in the this compound structure. For example, studies on chloramphenicol have explored derivatization at the primary hydroxyl group by tethering amino acids via different linkers (amide, triazolium, or carbamate) to create new pharmacophores. nih.gov Such strategies could potentially be applied to this compound to explore the impact of appended groups on its biological activity or targeting.

Another approach involves creating conjugates. For instance, synthetic siderophore-antibiotic conjugates have been developed to target multi-drug-resistant bacteria. nih.gov This involves linking an antibiotic to a siderophore, which is actively transported into bacterial cells. nih.gov While not specifically demonstrated for this compound, this highlights a derivatization strategy to potentially improve cellular uptake or target specific pathogens.

Chemical derivatization can also be used to introduce tags for functional studies, such as fluorescent labels or affinity tags, to investigate the compound's interactions with biological targets.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of a compound affect its biological activity. gardp.org For this compound and its derivatives, SAR studies aim to identify which structural features are essential for its weak antibacterial activity or other reported biological effects, such as the ability to prolong survival in leukemia models. researchgate.net

Although comprehensive SAR studies specifically on a wide range of this compound derivatives are not detailed in the provided snippets, the concept of SAR is fundamental to the research on analogues and derivatization of related compounds. For example, SAR studies on clindamycin derivatives have investigated how modifications affect antibacterial activity and spectrum. mdpi.com Similarly, SAR analysis of linezolid (B1675486) analogues has focused on the importance of specific positions on the molecule for antibacterial function. kcl.ac.uk

For this compound, SAR studies would likely involve synthesizing a series of analogues with targeted modifications to the pyrrolizidine core, the chlorine atom, the hydroxyl group, or the imine function. By testing the biological activity of these derivatives, researchers can deduce which parts of the molecule are critical for activity and how modifications influence potency or spectrum. The interconversion between Clazamycin A and B, which are 7a-epimers, suggests that the stereochemistry at this position may play a role in their biological properties and could be a focus of SAR investigations. researchgate.net

Understanding the SAR of this compound is essential for rational design of new derivatives with potentially improved efficacy, reduced toxicity, or novel mechanisms of action.

Advanced Analytical Methodologies for Clazamycin B Research

High-Performance Liquid Chromatography (HPLC) Techniques for Clazamycin B

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the analysis of natural products, including pyrrolizidine (B1209537) alkaloids such as this compound. mdpi.comrroij.comamazonaws.com Its capacity for efficient separation of complex mixtures makes it indispensable for assessing the purity and characterizing this compound. amazonaws.com

Method Development for Separation and Purity Assessment

Developing robust HPLC methods for this compound involves a thorough understanding of its physicochemical properties, including pKa, log P, and solubility. jocpr.com The primary objective is to achieve adequate retention and separation of this compound from closely related impurities and potential degradation products. jocpr.com Generating forced degradation samples can be a valuable step in predicting and identifying these related substances during method development. jocpr.com Critical analytical performance characteristics, such as detection limits, selectivity, linearity, range, accuracy, and precision, must be established and validated. jocpr.com For accurate purity assessment using area percent normalization, it is essential that this compound and its impurities exhibit similar relative response factors. jocpr.com

Application of Reverse-Phase HPLC

Reverse-phase HPLC (RP-HPLC) is the most prevalent mode of HPLC employed in pharmaceutical analysis. jocpr.com This technique separates compounds based on their differential hydrophobic interactions with a non-polar stationary phase. RP-HPLC methods have been successfully applied to the separation of clindamycin (B1669177), an antibiotic structurally related to pyrrolizidine alkaloids, from various impurities, including clindamycin B. nih.govcore.ac.ukresearchgate.net These methods typically utilize C18 stationary phases and mobile phases composed of aqueous buffers mixed with organic solvents like acetonitrile (B52724) or methanol. nih.govcore.ac.ukresearchgate.net Optimization of chromatographic parameters such as mobile phase composition, pH, flow rate, and column temperature is crucial to achieve satisfactory resolution and peak shape. nih.govcore.ac.ukmdpi.comresearchgate.net For example, a reversed-phase method for separating clindamycin and related substances used a C18 column with a mobile phase gradient of acetonitrile, phosphate (B84403) buffer, and water, with detection at 210 nm. nih.gov Another RP-HPLC method for clindamycin analysis in plasma employed a C18 column with a mobile phase of disodium (B8443419) hydrogen phosphate buffer and acetonitrile, detected at 195 nm. core.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS) in this compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely used for the analysis of volatile and semi-volatile compounds. chromtech.comshimadzu.com.sg While HPLC is more commonly applied to pyrrolizidine alkaloids, GC-MS has also been utilized in their analysis. chemfaces.comupenn.edu GC-MS couples the separation power of gas chromatography with the identification capabilities of mass spectrometry, enabling the detection and structural elucidation of components within complex samples. chromtech.com This technique has been employed in the analysis of pyrrolizidine alkaloids and their potential metabolites. chemfaces.comupenn.edu In GC-MS, analytes are separated based on their boiling points and interactions with the stationary phase in the GC column, then introduced into a mass spectrometer where they are ionized and fragmented, providing characteristic mass spectra for identification. shimadzu.com.sg

Integration of Ion Exchange Resins in this compound Purification and Analysis

Ion exchange resins are polymeric materials that facilitate the reversible exchange of ions with a surrounding solution. uci.eduresearchgate.net They are valuable tools in various purification and analytical processes. uci.eduresearchgate.net For pyrrolizidine alkaloids like this compound, which can exist in different ionic forms depending on the pH, ion exchange chromatography can be effectively used for purification and separation. chemfaces.com Ion exchange resins can be employed to remove interfering substances or to concentrate target analytes from dilute solutions. uci.edu Both cation exchange resins (for positively charged species) and anion exchange resins (for negatively charged species) are available and applicable. uci.edu The use of ion exchange resins in the analysis of pyrrolizidine alkaloids, including this compound, has been recognized as an analytical methodology. chemfaces.com Integrating ion exchange steps into a purification scheme can help isolate this compound from complex biological extracts or fermentation broths before subsequent analysis by techniques such as HPLC or GC-MS. chemfaces.com

Emerging Spectroscopic and Chromatographic Techniques in Natural Product Analysis Relevant to this compound

The field of natural product analysis is continuously advancing with the development of novel spectroscopic and chromatographic techniques. rroij.comamazonaws.commdpi.com These cutting-edge methods offer enhanced sensitivity, improved resolution, and greater capacity for structural information, which are highly relevant to the comprehensive analysis of compounds like this compound. Techniques such as Ultra High-Performance Liquid Chromatography (UHPLC), often coupled with advanced mass spectrometry detectors like Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS), enable detailed and accurate profiling of natural product mixtures. mdpi.com Multi-dimensional chromatography, such as LCxLC, provides superior separation power for highly complex natural product samples. chromtech.com Capillary electrophoresis (CE), particularly when coupled with mass spectrometry (CE-MS), offers rapid separations with high efficiency and sensitivity, yielding detailed structural information. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) remain indispensable spectroscopic techniques for the definitive identification and structural elucidation of isolated natural products. rroij.comamazonaws.com The strategic integration of these emerging techniques with established methods significantly enhances the ability to thoroughly analyze and characterize natural products like this compound. amazonaws.comnih.gov

Future Directions in Clazamycin B Research

Unexplored Biosynthetic Avenues for Clazamycin B

The biosynthesis of microbial pyrrolizidine (B1209537) alkaloids (PAs), such as clazamycins, is an area that has not been as extensively investigated as that of plant-derived PAs mdpi.comresearchgate.net. Current understanding suggests that the biosynthesis of bacterial PAs may involve non-ribosomal peptide synthetases (NRPSs), which are significant enzyme complexes found in bacteria and fungi mdpi.comresearchgate.net. These enzymes are implicated in the formation of the pyrrolizidine core and subsequent modifications mdpi.com.

Research into the biosynthesis of related bacterial PAs, like legonmycins, has identified specific gene clusters and enzymes, such as the flavin-dependent monooxygenase LgnC, which play crucial roles in their formation researchgate.net. These findings suggest that similar enzymatic machinery and genetic pathways are likely involved in the biosynthesis of this compound. Future research could focus on identifying the specific gene cluster responsible for this compound production in Streptomyces species. Investigating the enzymes involved, particularly any NRPSs or monooxygenases, could reveal novel biosynthetic mechanisms and potentially enable engineered biosynthesis for increased production or the generation of novel analogues. Uncovering the intricate steps and intermediates in the this compound biosynthetic pathway represents a key unexplored avenue.

Novel Synthetic Targets and Methodologies for this compound Analogues

This compound possesses a relatively simple pyrrolizidine core compared to some plant-derived necine bases mdpi.com. The molecule exists as 7a-epimers (Clazamycin A and B) that can interconvert in aqueous solution researchgate.net. The development of novel synthetic methodologies is crucial for accessing this compound and its analogues to explore their structure-activity relationships (SARs) frontiersin.org.

Current synthetic efforts towards pyrrolizidine alkaloids often focus on constructing the azabicyclo[3.3.0]-octane core structure researchgate.net. The synthesis of C(7a)-hydroxylated pyrrolizidines, the structural class to which clazamycins belong, is an active area of research researchgate.net. Future synthetic targets could include designed analogues with modifications to the pyrrolizidine core, the chlorine substituent, or the imine/hydroxyl groups, aiming to improve biological activity, stability, or specificity. Exploring novel synthetic routes that are efficient, stereoselective, and amenable to the introduction of diverse functional groups would be highly valuable. The development of semisynthetic approaches, utilizing microbial fermentation to produce a core structure followed by chemical modification, could also be a fruitful strategy, drawing inspiration from the development of other antibiotic analogues frontiersin.orgnih.gov.

Advanced Mechanistic Characterization of this compound Biological Effects

While this compound has demonstrated weak antibacterial activity and effects on leukemia cells in mice, the detailed molecular mechanisms underlying these biological activities are not fully characterized researchgate.netchemistry-chemists.com. The ecological roles and specific cellular targets of many bacterial PAs, including clazamycins, remain largely unknown researchgate.net.

Future research should aim for advanced mechanistic characterization of this compound. This could involve identifying the specific protein or cellular targets with which this compound interacts. Techniques such as pull-down assays, target identification using labeled probes, and high-throughput screening could be employed. Understanding how this compound exerts its antibacterial effects, particularly against specific bacterial strains, and investigating its potential interactions with key cellular pathways in cancer cells are critical future directions. Comparative studies with Clazamycin A and other related pyrrolizidine alkaloids could also shed light on the structural features essential for their biological activities.

Development of High-Resolution Analytical Protocols for this compound

The analysis of this compound has been addressed in previous studies, including the development of methods for its rapid separation and the use of high-resolution mass spectrometry chemistry-chemists.com. However, with the increasing need for sensitive, specific, and efficient analytical techniques, further development of high-resolution protocols is warranted.

The current trend in antibiotic analysis favors liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), utilizing detectors such as Time of Flight (TOF) and Orbitrap mdpi.com. These techniques offer enhanced sensitivity and the ability to analyze complex mixtures. Future analytical work on this compound could focus on developing optimized LC-HRMS methods for its detection and quantification in various matrices, such as fermentation broths, biological samples, or synthetic reaction mixtures. Developing multiclass methods that can simultaneously analyze this compound alongside other related compounds or potential impurities would improve efficiency mdpi.com. Furthermore, there is a growing emphasis on developing eco-efficient and sustainable analytical methods, which could also be a focus for future this compound analysis nih.gov. The development of robust and validated high-resolution analytical protocols is essential for supporting research in biosynthesis, synthesis, and mechanistic studies.

Q & A

Q. What are the established methods for synthesizing and characterizing Clazamycin B?

this compound is synthesized via microbial fermentation, primarily from Streptomyces species. Characterization involves high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight and purity. Nuclear magnetic resonance (NMR) spectroscopy is critical for structural elucidation, particularly to distinguish it from Clazamycin A, as interconversion between the two can occur under specific pH conditions . For reproducibility, experimental protocols must detail fermentation media composition, extraction solvents, and chromatographic conditions .

Q. How are minimum inhibitory concentration (MIC) assays for this compound standardized against Gram-positive and Gram-negative bacteria?

MIC assays follow CLSI (Clinical and Laboratory Standards Institute) guidelines using broth microdilution. Key steps include:

- Preparing bacterial inocula at 1–5 × 10⁵ CFU/mL.

- Testing this compound across a concentration range (e.g., 0.5–256 µg/mL).

- Incubating at 37°C for 18–24 hours. Discrepancies in MIC values (e.g., variations in reported activity against E. coli) may arise from differences in bacterial strain sources or assay conditions. Cross-referencing with Clazamycin A data is advised due to potential interconversion artifacts .

Q. What analytical techniques validate this compound stability under varying storage conditions?

Stability studies employ accelerated degradation testing (e.g., 40°C/75% relative humidity for 6 months) with HPLC-UV monitoring. Degradation products are identified via MS/MS fragmentation. Notably, this compound shows pH-dependent stability, degrading rapidly in alkaline conditions (>pH 8) due to lactone ring hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

Contradictions may stem from:

- Purity issues : Impurities from Clazamycin A interconversion can skew bioactivity results. Use preparative HPLC to isolate >95% pure this compound .

- Assay variability : Standardize inoculum density and growth media (e.g., Mueller-Hinton vs. cation-adjusted media).

- Resistance mechanisms : Screen for efflux pump overexpression in bacterial strains using RT-qPCR .

Q. What strategies optimize this compound’s structure-activity relationship (SAR) against multidrug-resistant pathogens?

SAR optimization involves:

- Chemical modification : Acylation of the hydroxyl group to enhance membrane permeability.

- Synergistic studies : Pair this compound with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to combat resistance .

- Molecular docking : Model interactions with bacterial ribosomal subunits (e.g., 50S subunit) using AutoDock Vina .

Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics and toxicity?

- Animal models : Use neutropenic murine thigh infection models for efficacy testing.

- Pharmacokinetic parameters : Measure plasma half-life (t½), volume of distribution (Vd), and renal clearance via LC-MS/MS.

- Toxicity endpoints : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) at sub-therapeutic doses .

Q. What bioinformatics tools are suitable for identifying this compound biosynthetic gene clusters (BGCs)?

Use antiSMASH 7.0 for BGC prediction in Streptomyces genomes. Validate gene clusters via CRISPR-Cas9 knockout and comparative metabolomics (LC-HRMS) to confirm metabolite loss .

Methodological Guidelines

- Data Reporting : Include raw HPLC/MS spectra and MIC assay plate layouts in supplementary materials. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .

- Ethical Compliance : Obtain institutional review board (IRB) approval for studies involving animal models or human-derived bacterial isolates .

- Citation Standards : Follow journal-specific guidelines (e.g., Journal of Natural Products for structural data) and avoid MLA/footnote formats .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.